molecular formula C2H5Cl2OPS B1143645 Ethyl dichlorothiophosphate CAS No. 14998-64-2

Ethyl dichlorothiophosphate

Cat. No.: B1143645
CAS No.: 14998-64-2
M. Wt: 179.01
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Description

Ethyl dichlorothiophosphate is an organophosphorus compound with the molecular formula C2H5Cl2OPS. It is known for its use in various chemical reactions and industrial applications. The compound is characterized by the presence of ethyl, dichloro, and thiophosphate groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl dichlorothiophosphate can be synthesized through the reaction of ethanol with thiophosphoryl chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:

C2H5OH+PSCl3C2H5OP(S)Cl2+HCl\text{C2H5OH} + \text{PSCl3} \rightarrow \text{C2H5OP(S)Cl2} + \text{HCl} C2H5OH+PSCl3→C2H5OP(S)Cl2+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and minimize by-products. The reaction is carried out in specialized reactors that maintain the necessary temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: Ethyl dichlorothiophosphate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to produce ethyl thiophosphate and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Water: Used in hydrolysis reactions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted thiophosphates can be formed.

    Hydrolysis Products: Ethyl thiophosphate and hydrochloric acid.

Scientific Research Applications

Ethyl dichlorothiophosphate has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organophosphorus compounds.

    Biology: Employed in the study of enzyme inhibition, particularly those involving thiophosphate groups.

    Medicine: Investigated for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism by which ethyl dichlorothiophosphate exerts its effects involves the interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, particularly those containing thiol groups. This interaction disrupts the normal function of the enzyme, leading to various biochemical effects.

Comparison with Similar Compounds

Ethyl dichlorothiophosphate can be compared with other similar compounds, such as:

  • Mthis compound
  • Phenyl dichlorothiophosphate
  • O,O’-Diethyl chlorothiophosphate

Uniqueness: this compound is unique due to its specific ethyl group, which influences its reactivity and interaction with other molecules. This makes it distinct from its methyl and phenyl counterparts, which have different chemical properties and applications.

Properties

IUPAC Name

dichloro-ethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5Cl2OPS/c1-2-5-6(3,4)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMODMOZAUKBGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5Cl2OPS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061733
Record name O-Ethyl dichlorothiophosphate
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1498-64-2
Record name Ethyl dichlorothiophosphate
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Record name Phosphorodichloridothioic acid, O-ethyl ester
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Record name Ethyl dichlorothiophosphate
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Record name Phosphorodichloridothioic acid, O-ethyl ester
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Record name O-Ethyl dichlorothiophosphate
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Record name O-ethyl dichlorothiophosphate
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